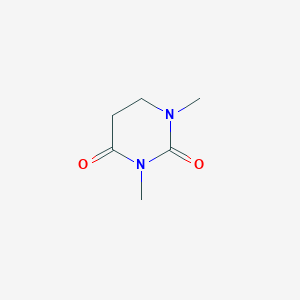
2-(8-bromonaphthalen-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-bromonaphthalen-1-yl)acetonitrile (2-BrNA) is an organic compound belonging to the naphthalene family of compounds. It is a colorless solid with a molecular weight of 271.20 g/mol and a melting point of 128 °C. 2-BrNA has been used in various scientific and medical applications for many years, and is gaining increasing attention due to its potential for use in drug synthesis and other medical applications.
Aplicaciones Científicas De Investigación
2-(8-bromonaphthalen-1-yl)acetonitrile has a number of scientific research applications. It has been used in the synthesis of various drugs, such as the antifungal drug fluconazole, and has been used in the synthesis of other organic compounds, such as the anti-inflammatory drug naproxen. It has also been used in the synthesis of other organic compounds, such as the anti-cancer drug paclitaxel. Additionally, 2-(8-bromonaphthalen-1-yl)acetonitrile has been used in the synthesis of other organic compounds, such as the anti-inflammatory drug celecoxib.
Mecanismo De Acción
2-(8-bromonaphthalen-1-yl)acetonitrile acts as a binder, forming a complex with the target molecule. This complex is then broken down by the body’s enzymes, releasing the active molecule into the bloodstream. This process is known as “bioactivation” and is used in the synthesis of many drugs.
Biochemical and Physiological Effects
2-(8-bromonaphthalen-1-yl)acetonitrile is known to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties, and is known to be toxic to certain types of bacteria. Additionally, it has been shown to have a protective effect against oxidative damage, and has been shown to reduce the levels of certain hormones involved in the regulation of appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(8-bromonaphthalen-1-yl)acetonitrile has a number of advantages for use in laboratory experiments. It is a stable compound, meaning that it does not easily break down or degrade. Additionally, it is relatively easy to synthesize, meaning that it can be produced in large quantities in the laboratory. However, 2-(8-bromonaphthalen-1-yl)acetonitrile is also known to be toxic, and should only be handled with extreme caution.
Direcciones Futuras
Given its potential for use in drug synthesis and other medical applications, there are a number of potential future directions for research into 2-(8-bromonaphthalen-1-yl)acetonitrile. These include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential for use in the synthesis of other organic compounds. Additionally, further research could be conducted into its potential for use in the synthesis of other drugs, such as antibiotics and antivirals. Additionally, further research could be conducted into its potential for use in the synthesis of other organic compounds, such as polymers and plastics. Finally, further research could be conducted into its potential for use in the synthesis of other pharmaceuticals, such as anti-anxiety medications and anti-depressants.
Métodos De Síntesis
2-(8-bromonaphthalen-1-yl)acetonitrile can be synthesized through a number of different methods. One common method is to react 8-bromonaphthalene-1-carbaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(8-bromonaphthalen-1-yl)acetonitrile, which can then be isolated and purified. Other methods of synthesizing 2-(8-bromonaphthalen-1-yl)acetonitrile include the reaction of 8-bromonaphthalene-1-carbaldehyde with acetonitrile in the presence of a palladium catalyst, and the reaction of 8-bromonaphthalene-1-carbaldehyde with acetonitrile in the presence of a ruthenium catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(8-bromonaphthalen-1-yl)acetonitrile involves the reaction of 8-bromonaphthalene with acetonitrile in the presence of a base.", "Starting Materials": [ "8-bromonaphthalene", "acetonitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 8-bromonaphthalene in acetonitrile", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "Obtain 2-(8-bromonaphthalen-1-yl)acetonitrile as a yellow solid" ] } | |
Número CAS |
1261487-79-9 |
Nombre del producto |
2-(8-bromonaphthalen-1-yl)acetonitrile |
Fórmula molecular |
C12H8BrN |
Peso molecular |
246.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



